1-Fluoro-2-(nitromethyl)benzene
Description
Properties
Molecular Formula |
C7H6FNO2 |
|---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
1-fluoro-2-(nitromethyl)benzene |
InChI |
InChI=1S/C7H6FNO2/c8-7-4-2-1-3-6(7)5-9(10)11/h1-4H,5H2 |
InChI Key |
XQXRCKUZZGMIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (Halex Process)
One of the principal methods for synthesizing fluoronitrobenzene derivatives, including this compound, is via nucleophilic aromatic substitution (SNAr) on chloronitrobenzene precursors. The Halex process involves the reaction of 2-chloronitrobenzene or polychloronitrobenzene derivatives with alkali metal fluoride salts, typically potassium fluoride, in a polar aprotic solvent such as sulpholane (tetrahydrothiophene-1,1-dioxide).
- Reaction conditions: Heating at 230–250 °C for 24 hours.
- Solvent: Sulpholane, with a molar ratio of 0.3:1 to 0.9:1 (sulpholane to organic starting material).
- Reagents: Potassium fluoride (KF), dried before use.
- Example: Conversion of 3,4-dichloronitrobenzene with KF in sulpholane at 240 °C yielded 3-chloro-4-fluoro-nitrobenzene as a major product, demonstrating the feasibility of fluorine substitution in the ortho or para position relative to the nitro group.
This method can be adapted to prepare this compound by selecting appropriate chloronitrobenzene precursors and controlling regioselectivity.
Functional Group Transformation via Nitroalkylation
The introduction of the nitromethyl group (-CH2NO2) adjacent to the fluorine substituent can be achieved by functionalizing the fluoronitrobenzene intermediate. A common approach involves:
- Step 1: Synthesis of 1-fluoro-2-nitrobenzene via the Halex process.
- Step 2: Side-chain nitration or nitromethylation using reagents such as nitromethane under acidic or basic catalysis to introduce the nitromethyl substituent ortho to the fluorine atom.
Though explicit detailed protocols for this compound are less frequently reported, analogous methods for related fluoronitrobenzene derivatives are documented in the literature.
Palladium-Catalyzed Coupling Reactions
Recent research explores palladium-catalyzed cross-coupling reactions for the functionalization of fluoronitrobenzene derivatives:
- Example: Coupling of 1-fluoro-4-(nitromethyl)benzene fragments with arylboronic acids in the presence of Pd(PPh3)4 catalyst and sodium carbonate base in tetrahydrofuran (THF) solvent.
- Conditions: Room temperature stirring followed by reflux for extended periods (up to 5x30 hours) to ensure complete conversion.
- Outcome: Formation of substituted nitroalkylbenzenes with fluorine substituents retained on the aromatic ring.
This method offers a route to selectively functionalize the nitromethyl group on the fluorinated aromatic ring, potentially applicable to the synthesis of this compound derivatives.
Reduction and Subsequent Functionalization
Reduction of nitro groups to amino groups followed by further transformations is a classical route in aromatic chemistry:
- Reduction: Using iron and hydrochloric acid or catalytic hydrogenation to convert the nitro group to an amino group.
- Functionalization: Subsequent reactions such as diazotization, Sandmeyer reactions, or alkylation can introduce nitromethyl substituents adjacent to fluorine atoms on the benzene ring.
This indirect route can be used to prepare this compound starting from fluoronitrobenzene.
Data Table: Summary of Preparation Methods
Research Outcomes and Analysis
- The Halex process remains the most robust and industrially relevant method for introducing fluorine into nitrobenzene rings, enabling subsequent functionalization steps.
- The use of sulpholane as a solvent enhances the nucleophilic substitution efficiency, as demonstrated in patent US4164517A.
- Palladium-catalyzed coupling reactions provide a versatile platform for the selective modification of nitroalkyl groups on fluorinated aromatic systems, although reaction times can be lengthy and require optimization.
- Reduction pathways allow access to amino intermediates, which can be further elaborated, but may introduce additional steps and purification challenges.
- Reported yields for fluoronitrobenzene derivatives via the Halex process typically exceed 70%, with high regioselectivity and purity when reaction parameters are carefully controlled.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group at the ortho position activates the benzene ring for electrophilic substitution, while the fluorine atom influences regioselectivity. Key reactions include:
Halogen Exchange Reactions
1-Fluoro-2-(nitromethyl)benzene participates in gas-phase ion-molecule reactions with bromide ions (Br⁻), forming adducts. Thermodynamic parameters for this reaction are:
| Parameter | Value | Method | Reference |
|---|---|---|---|
| ΔrH° (kJ/mol) | 73.6 ± 7.5 | IMRE | |
| ΔrG° (kJ/mol) | 34.0 ± 4.2 | PHPMS at 423 K | |
| ΔrS° (J/mol·K) | 92 | Estimated |
This reaction demonstrates the compound’s ability to stabilize charge-transfer complexes via its electron-deficient aromatic system .
Reduction Reactions
The nitro group (-NO₂) is reducible to an amine (-NH₂) under controlled conditions:
Catalytic Hydrogenation
Using H₂ and palladium catalysts, this compound undergoes reduction to form 2-fluoroaniline derivatives. This process is critical in synthesizing bioactive molecules, such as sodium channel blockers and anti-inflammatory agents .
Selectivity Considerations
-
The fluorine atom reduces electron density at the ortho position, moderating reduction rates compared to non-fluorinated analogs.
-
Competitive pathways (e.g., dehalogenation) are minimized due to the strong C–F bond .
Oxidation Reactions
The nitromethyl group can undergo oxidation to form nitroso intermediates or carboxylic acids under strong oxidizing conditions:
Oxidation with KMnO₄
In acidic media, the nitromethyl group is oxidized to a carboxylic acid, yielding 2-fluorobenzoic acid as a major product. Reaction conditions and yields depend on temperature and solvent polarity.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings, enabling the synthesis of complex aromatic systems:
Mitsunobu Cyclization
this compound has been used in Mitsunobu reactions to construct enantiomerically pure hexahydropyrazino[1,2-a]quinoxalines. Key steps include:
-
Intramolecular cyclization using triphenylphosphine/iodine.
-
Diastereoselective formation of fused heterocycles (dr = 94:6, ee = 96%) .
Spectroscopic and Mechanistic Insights
Studies comparing o- and p-fluoronitrobenzene isomers reveal distinct electronic effects:
| Property | o-Fluorobenzene | p-Fluorobenzene |
|---|---|---|
| C–F Bond Length (Å) | 1.343 | 1.339 |
| Nitro Group Charge | -0.452 e | -0.448 e |
| IR ν(NO₂) (cm⁻¹) | 1532, 1356 | 1528, 1349 |
The ortho isomer exhibits greater charge polarization due to steric and electronic interactions between the fluorine and nitro groups .
Scientific Research Applications
1-Fluoro-2-(nitromethyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-fluoro-2-(nitromethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions are crucial in determining the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency: The nitrophenoxy derivative (88% yield) outperforms the trifluoromethoxy analog (42% overall yield), suggesting that ether-forming reactions (e.g., nucleophilic substitution) may be more efficient than multi-step cross-coupling strategies .
- Substituent Effects: The nitromethyl group (-CH₂NO₂) in the target compound introduces both steric bulk and electron-withdrawing effects, which could hinder electrophilic substitution compared to the smaller fluorine or nitrophenoxy groups.
Reactivity and Functionalization
- Nitro Group Reactivity : In nitromethyl benzene analogs, the nitro group participates in reduction reactions to form amines or nitroso intermediates, a property likely shared by 1-fluoro-2-(nitromethyl)benzene .
- Fluorine Influence : The ortho-fluorine atom may direct electrophilic substitution to the para position, as seen in fluorinated aromatics. However, the nitromethyl group’s strong electron-withdrawing nature could further deactivate the ring .
Spectroscopic and Physical Properties
- 1H-NMR Data: For 1-fluoro-2-(2-nitrophenoxy)benzene, distinct splitting patterns (e.g., δ 8.00 ppm, dd, J = 1.6, 8.0 Hz) reflect the deshielding effects of both fluorine and nitro groups . Similar shifts are expected for this compound.
- Thermal Stability : Nitro-containing aromatics generally exhibit lower thermal stability due to the risk of exothermic decomposition, a concern shared by all compounds in this class .
Biological Activity
1-Fluoro-2-(nitromethyl)benzene is an aromatic compound characterized by the presence of a fluorine atom and a nitromethyl group attached to a benzene ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry, organic synthesis, and materials science.
The molecular formula for this compound is CHFNO, with a molecular weight of approximately 141.10 g/mol. The compound can be synthesized through various methods, including nucleophilic aromatic substitution reactions where the nitro group acts as an electron-withdrawing group, activating the benzene ring for further reactions.
Anti-inflammatory Effects
Nitro compounds also exhibit anti-inflammatory properties . Research indicates that certain nitro derivatives can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These interactions may provide insights into developing new anti-inflammatory agents .
The biological activity of this compound is primarily attributed to its functional groups. The nitro group enhances the electrophilic nature of the compound, facilitating interactions with nucleophiles in biological systems. This reactivity is crucial for understanding its potential therapeutic applications and mechanisms of action in various biological contexts.
Case Study: Synthesis and Biological Evaluation
In a study focused on synthesizing nitro-containing compounds, researchers evaluated the biological activity of several derivatives, including those similar to this compound. The findings indicated that modifications to the nitro group significantly impacted the biological properties of these compounds. For example, variations in the position of the nitro group relative to other substituents altered their reactivity and efficacy against microbial targets .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among similar nitro compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Fluoro-3-nitrobenzene | CHFNO | Different position of nitro group affects reactivity. |
| 1-Fluoro-4-nitrobenzene | CHFNO | Less reactive due to steric hindrance at para position. |
| 1-Fluoro-2,4-dinitrobenzene | CHF(NO) | Increased electron-withdrawing effect; used in peptide sequencing. |
| 1-Chloro-2-nitrobenzene | CHClNO | Chlorine instead of fluorine; different reactivity patterns. |
This table illustrates that while many nitro compounds share similar functionalities, the specific positioning and nature of substituents like fluorine can significantly influence their biological activity.
Q & A
Basic Questions
Q. What are the most reliable synthetic routes for 1-fluoro-2-(nitromethyl)benzene?
- Methodology : Microwave-assisted synthesis using 2-fluorophenol and 1-fluoro-2-nitrobenzene under optimized conditions (88% yield) is effective. Reaction parameters include controlled temperature (100–120°C) and inert atmosphere to prevent side reactions . Nitration of fluorobenzene derivatives using mixed acid (HNO₃/H₂SO₄) is another approach, requiring careful monitoring to avoid over-nitration .
Q. How can the purity and structural integrity of this compound be verified?
- Methodology : Use ¹H-NMR (400 MHz, CDCl₃) to confirm aromatic proton environments (e.g., δ 7.25–7.14 ppm for meta/para substituents) and ¹⁹F-NMR to identify fluorine coupling patterns . GC-MS or HPLC with UV detection (λ ~254 nm) ensures purity, while melting/boiling points (e.g., bp 116°C at 22 mmHg) validate physical consistency .
Q. What are the critical stability considerations for storage and handling?
- Methodology : Store in amber vials at 2–8°C under nitrogen to prevent photodegradation and nitro group reduction. Avoid contact with reducing agents (e.g., metal catalysts) and monitor for exothermic decomposition above 200°C .
Q. What safety protocols are recommended for laboratory handling?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is classified as STOT RE 1 (specific target organ toxicity) and Aquatic Chronic 2. Neutralize waste with 10% NaOH before disposal .
Q. How can impurities like regioisomers be removed during purification?
- Methodology : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates ortho/meta/para isomers. For polar impurities, recrystallization in ethanol/water mixtures (7:3 v/v) improves purity .
Advanced Research Questions
Q. How does the nitro group influence electrophilic substitution patterns in fluorinated benzene systems?
- Methodology : The nitro group acts as a meta-directing deactivator, overriding fluorine’s ortho/para-directing effects. DFT calculations (B3LYP/6-31G*) predict regioselectivity, validated experimentally via bromination studies (e.g., Br₂/FeBr₃ yields 85% meta-brominated product) .
Q. Can this compound serve as a precursor for bioactive sulfoxide derivatives?
- Methodology : Oxidation with m-CPBA (meta-chloroperbenzoic acid) converts the methyl group to sulfoxide, as seen in analogs like (R)-1-fluoro-2-(methylsulfinyl)benzene (98% ee via enzymatic resolution). These derivatives show promise in chiral ligand design .
Q. What are the challenges in analyzing fluorine-nitrogen coupling in NMR spectra?
- Methodology : ¹⁹F-¹⁵N HMBC experiments at 500 MHz resolve J-coupling (e.g., ~3 Hz for F–NO₂ interactions). Signal splitting in ¹H-NMR (e.g., δ 8.00 ppm, J = 8.0 Hz) corroborates adjacent nitro and fluorine groups .
Q. How does the compound behave under catalytic hydrogenation conditions?
- Methodology : Pd/C (10% w/w) in methanol reduces the nitro group to amine at 50 psi H₂, yielding 1-fluoro-2-(aminomethyl)benzene (95% conversion). Competing dehalogenation is minimized below 60°C .
Q. What role does it play in synthesizing fluorinated heterocycles?
- Methodology : Cyclocondensation with thioureas in DMF forms 2-fluorobenzothiazoles (70% yield). The nitro group facilitates nucleophilic attack, while fluorine stabilizes intermediates via inductive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
